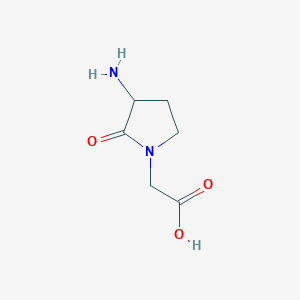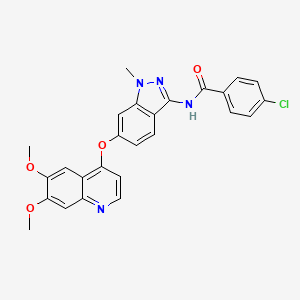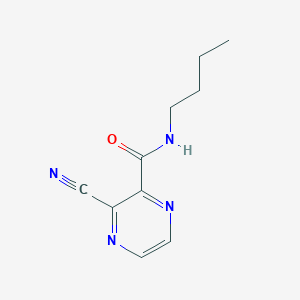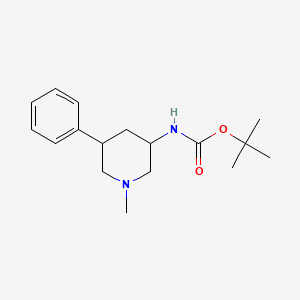![molecular formula C11H16N2O2S B13893789 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide is a synthetic organic compound with the molecular formula C11H16N2O2S . It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide typically involves the reaction of 5-acetyl-2-thiophenecarboxylic acid with 2-(dimethylamino)ethylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl acrylate: Another compound with a dimethylaminoethyl group, used in polymer synthesis.
Thiazole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and dimethylaminoethyl side chain make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
5-acetyl-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H16N2O2S/c1-8(14)9-4-5-10(16-9)11(15)12-6-7-13(2)3/h4-5H,6-7H2,1-3H3,(H,12,15) |
InChI Key |
LZYKWLBYHPRGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



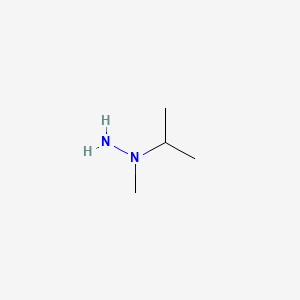
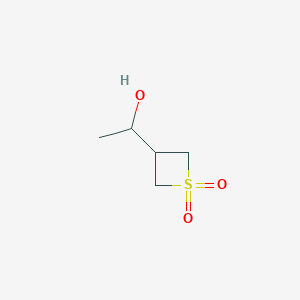
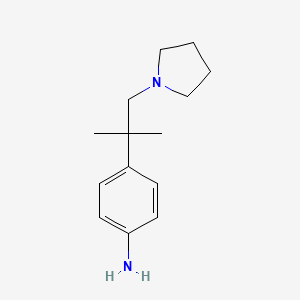
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
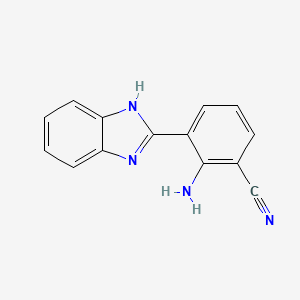
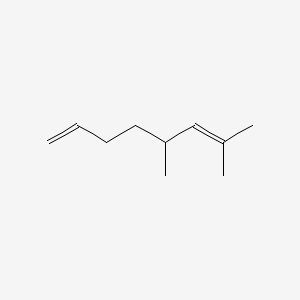
![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)
